molecular formula C10H14N2O6S B8560600 N,N-Di(2-hydroxyethyl)-3-nitrobenzenesulfonamide

N,N-Di(2-hydroxyethyl)-3-nitrobenzenesulfonamide

Cat. No. B8560600
M. Wt: 290.30 g/mol
InChI Key: ZAZFUUITPJPIOJ-UHFFFAOYSA-N
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Patent
US04845284

Procedure details

A solution of diethanolamine (2.1 g, 20 mmol) in tetrahydrofuran (20 ml) was added slowly to a stirred solution of 3-nitrobenzenesulfonyl chloride (2.2 g, 10 mmol) in tetrahydrofuran (80 ml) at 20°-25°. After stirring at this temperature for 3 days, solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and water. After drying the ethyl acetate extract (Na2SO4), filtering and concentrating, the residue was recrystallized from ethyl acetate-hexane to give 0.89 g of the sulfonamide, m.p. 100°-102° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[N+:8]([C:11]1[CH:12]=[C:13]([S:17](Cl)(=[O:19])=[O:18])[CH:14]=[CH:15][CH:16]=1)([O-:10])=[O:9]>O1CCCC1>[OH:4][CH2:3][CH2:2][N:1]([CH2:5][CH2:6][OH:7])[S:17]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([N+:8]([O-:10])=[O:9])[CH:12]=1)(=[O:18])=[O:19]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
2.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring at this temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extract (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCN(S(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: CALCULATEDPERCENTYIELD 30.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.